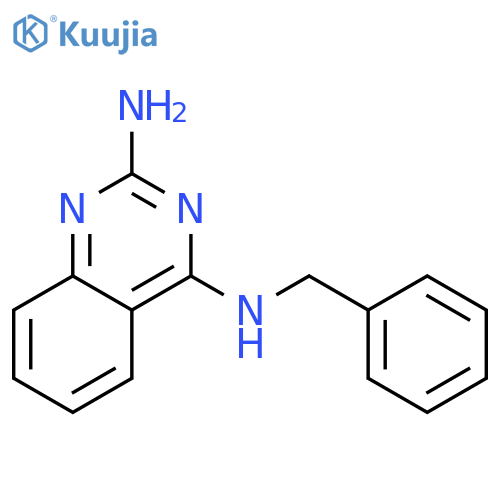Cas no 258514-31-7 (N4-benzylquinazoline-2,4-diamine)

258514-31-7 structure
商品名:N4-benzylquinazoline-2,4-diamine
N4-benzylquinazoline-2,4-diamine 化学的及び物理的性質
名前と識別子
-
- N4-benzylquinazoline-2,4-diamine
-
- MDL: MFCD25023493
- インチ: 1S/C15H14N4/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H3,16,17,18,19)
- InChIKey: AOPGZFMVGYJPSS-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=CC=C2)=C(NCC2=CC=CC=C2)N=C1N
N4-benzylquinazoline-2,4-diamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-269970-1g |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95% | 1g |
$827.0 | 2023-09-11 | |
| Enamine | EN300-269970-10.0g |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95.0% | 10.0g |
$3557.0 | 2025-03-21 | |
| Enamine | EN300-269970-0.25g |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95.0% | 0.25g |
$409.0 | 2025-03-21 | |
| Enamine | EN300-269970-0.5g |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95.0% | 0.5g |
$646.0 | 2025-03-21 | |
| Enamine | EN300-269970-5g |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95% | 5g |
$2398.0 | 2023-09-11 | |
| 1PlusChem | 1P01B34C-250mg |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95% | 250mg |
$568.00 | 2023-12-18 | |
| Aaron | AR01B3CO-50mg |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95% | 50mg |
$291.00 | 2023-12-14 | |
| 1PlusChem | 1P01B34C-5g |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95% | 5g |
$3026.00 | 2023-12-18 | |
| 1PlusChem | 1P01B34C-10g |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95% | 10g |
$4459.00 | 2023-12-18 | |
| Aaron | AR01B3CO-10g |
N4-benzylquinazoline-2,4-diamine |
258514-31-7 | 95% | 10g |
$4916.00 | 2023-12-14 |
N4-benzylquinazoline-2,4-diamine 関連文献
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
258514-31-7 (N4-benzylquinazoline-2,4-diamine) 関連製品
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:258514-31-7)N4-benzylquinazoline-2,4-diamine

清らかである:99%
はかる:1g
価格 ($):590.0